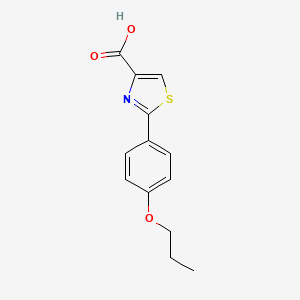

![molecular formula C20H23N3O4 B2726039 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide CAS No. 941870-57-1](/img/structure/B2726039.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (C2H2N2O2). This group consists of two amide groups connected by a carbonyl (C=O) group . The molecule also contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of an oxalamide group attached to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the oxalamide and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Fluorescence and Light-Emitting Applications

One area of research focuses on the structure-fluorescence relationships in derivatives similar to the compound . For instance, studies on 6-Dimethylamino-2-phenylbenzothiazole derivatives, which share structural similarities, have explored their solvatochromic fluorescence and quantum yields. Such compounds, with electron-withdrawing substituents, exhibit near-infrared fluorescence in specific solvents and efficient solid-state fluorescence due to molecular arrangements that inhibit intermolecular interactions (T. Fujikawa et al., 2018). This research suggests potential applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors.

Tautomerization and Metal Coordination Chemistry

Another significant application is found in the metal-induced tautomerization of molecules containing oxazole and thiazole rings to form heterocyclic carbenes. Similar structures have been coordinated to manganese(i) and subsequently transmetalated to gold(i), highlighting their utility in creating complex metal-organic frameworks and catalysts for various chemical reactions (J. Ruiz & B. F. Perandones, 2009).

Pharmacological Research

The compound's structure also indicates potential pharmacological applications, particularly in studying receptor mechanisms and drug efficacy. For example, derivatives with dimethylamino groups have been examined for their roles in modulating receptors, such as α-adrenergic receptors, which are crucial in understanding vascular tone regulation and developing new therapeutics for cardiovascular diseases (V. Leblais et al., 2004).

Synthesis and Characterization of Polymeric Materials

Research into polybenzoxazine with phenylnitrile functional groups suggests applications in polymer science. These materials exhibit improved thermal stability and dynamic mechanical properties, pointing towards their use in high-performance resins and coatings (H. Qi et al., 2009).

Anticancer Research

In the field of anticancer research, derivatives of structures akin to "N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide" have been explored for their potential as topoisomerase I-targeting agents, showcasing a promising avenue for developing novel anticancer drugs with potent cytotoxic activity (Alexander L. Ruchelman et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-23(2)16(14-6-4-3-5-7-14)13-21-19(24)20(25)22-15-8-9-17-18(12-15)27-11-10-26-17/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGUGLQYVXIYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

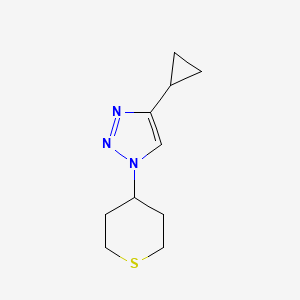

![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)

![1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2725960.png)

![5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2725961.png)

![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)

![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2725963.png)

![7-chloro-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2725965.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2725966.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2725971.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide](/img/structure/B2725972.png)

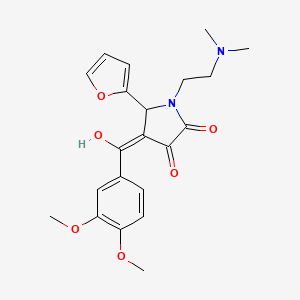

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B2725975.png)

![3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2725979.png)